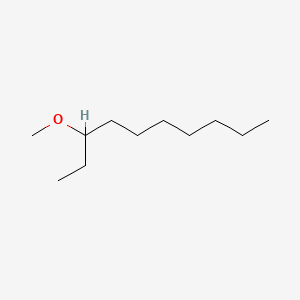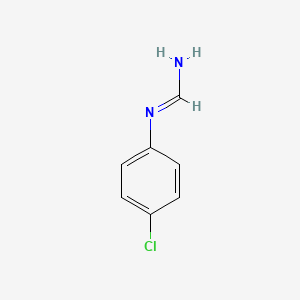![molecular formula C11H12N4O3S B14625191 4-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine CAS No. 57561-50-9](/img/structure/B14625191.png)
4-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a nitro group, and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine typically involves multi-step organic reactions. One common method includes the initial formation of the imidazole ring, followed by the introduction of the nitro group and the ethyl substituent. The final step involves the attachment of the sulfanyl group to the pyridine ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The sulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Reaction conditions often involve controlled temperatures and pressures to ensure selective transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the pyridine ring.
Aplicaciones Científicas De Investigación
4-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 4-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can bind to metal ions, influencing enzymatic activities and other biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Metronidazole: Another nitroimidazole compound with antimicrobial properties.
Tinidazole: Similar structure with applications in treating infections.
Omeprazole: Contains a pyridine ring and is used as a proton pump inhibitor.
Uniqueness
4-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
57561-50-9 |
|---|---|
Fórmula molecular |
C11H12N4O3S |
Peso molecular |
280.31 g/mol |
Nombre IUPAC |
4-[(1-ethyl-5-nitroimidazol-2-yl)methylsulfanyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C11H12N4O3S/c1-2-14-10(12-7-11(14)15(17)18)8-19-9-3-5-13(16)6-4-9/h3-7H,2,8H2,1H3 |
Clave InChI |
XODFUWGKBXGXSS-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=CN=C1CSC2=CC=[N+](C=C2)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[4-(4-methoxyphenyl)butyl]-N-2-propenyl-](/img/structure/B14625112.png)
![Trimethoxy[(phenylsulfanyl)methyl]silane](/img/structure/B14625117.png)
![6-{[(2-Phenylethenesulfonyl)carbamoyl]amino}hexanoic acid](/img/structure/B14625134.png)

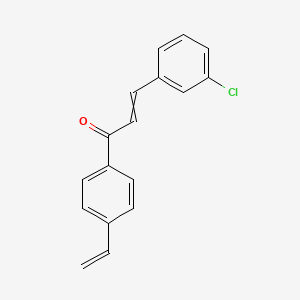
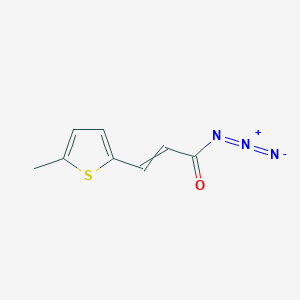
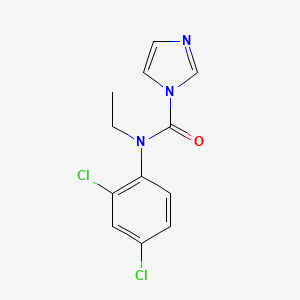
![N,N-Dimethyl-2-[(E)-(phenylimino)methyl]aniline](/img/structure/B14625163.png)

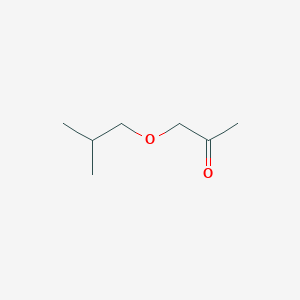

![{2-[(tert-Butylperoxy)carbonyl]phenyl}(oxo)methaneperoxolate](/img/structure/B14625180.png)
